
Nifuratrone
Übersicht
Beschreibung
Nifuratrone (CAS 3270-71-1) is a 5-nitrofuran derivative classified as an antibiotic with the molecular formula C₁₄H₁₃N₅O₄S . It is primarily used in veterinary medicine to control Salmonella choleraesuis infections in swine . Structurally, it features a nitro group (-NO₂) attached to a furan ring, a hallmark of the 5-nitrofuran class, which confers antimicrobial activity by generating cytotoxic intermediates upon nitro group reduction .
Vorbereitungsmethoden
Die Synthese von Nitrofuranverbindungen, einschließlich Nifuratron, beinhaltet typischerweise die Reaktion eines Furanderivats mit einer Nitrogruppe. Das Herstellungsverfahren von Nitrofurantoin, einem ähnlichen Nitrofuran, beinhaltet das Hinzufügen von Salzsäure und gereinigtem Wasser in eine Umkehrosmosemembran-Reaktionsvorrichtung, Erhitzen auf 60-70°C und anschließendem Hinzufügen der notwendigen Reagenzien . Industrielle Produktionsverfahren für Nitrofurane umfassen oft großtechnische chemische Syntheseprozesse, die eine hohe Ausbeute und Reinheit gewährleisten.
Analyse Chemischer Reaktionen
Nifuratron durchläuft wie andere Nitrofurane verschiedene chemische Reaktionen, darunter:
Reduktion: Nitrofurane werden durch bakterielle Nitroreduktasen zu elektrophilen Zwischenprodukten reduziert.
Oxidation: Diese Verbindungen können auch Oxidationsreaktionen eingehen, obwohl dies weniger häufig vorkommt.
Substitution: Nitrofurane können an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumdithionit und Oxidationsmittel wie Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise reduzierte oder substituierte Derivate der ursprünglichen Nitrofuranverbindung.
Wissenschaftliche Forschungsanwendungen
Nifuratron wurde auf seine antibakteriellen Eigenschaften, insbesondere gegen multiresistente Krankheitserreger, untersucht . Es wurde in der Veterinärmedizin zur Bekämpfung bakterieller Infektionen bei Schweinen eingesetzt und hat ein Potenzial zur Behandlung bakterieller Infektionen beim Menschen wie Gonorrhoe gezeigt . Zusätzlich zu seinen antibakteriellen Anwendungen werden Nitrofurane für ihre mögliche Verwendung zur Bekämpfung von Antibiotikaresistenzen untersucht .
Wirkmechanismus
Nifuratron übt seine antibakterielle Wirkung aus, indem es durch bakterielle Nitroreduktasen zu elektrophilen Zwischenprodukten reduziert wird. Diese Zwischenprodukte inaktivieren oder verändern dann bakterielle ribosomale Proteine, was zur Hemmung der Proteinsynthese, des aeroben Energiestoffwechsels, der DNA-, RNA- und Zellwandsynthese führt . Dieser multi-target Ansatz macht Nitrofurane gegen eine Vielzahl von Bakterien wirksam und reduziert die Wahrscheinlichkeit der Resistenzentwicklung .
Wirkmechanismus
Nifuratrone exerts its antibacterial effects by being reduced by bacterial nitroreductases to electrophilic intermediates. These intermediates then inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . This multi-targeted approach makes nitrofurans effective against a wide range of bacteria and reduces the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Nifuraldezone
- Molecular Formula : C₁₄H₁₃N₅O₄S (identical to Nifuratrone) .
- Structural Differences : While both compounds share the same backbone, Nifuraldezone has distinct substituents (e.g., a hydrazone group) that alter its pharmacokinetics .
Nifurpipone
- Molecular Formula : C₁₃H₁₄N₄O₄ (differs by one nitrogen and sulfur atom compared to this compound) .
- Structural Differences : Lacks the hydroxyl (-OH) group present in this compound, which may reduce its solubility and bioavailability .
- Applications : Primarily used in human medicine for urinary tract infections, contrasting with this compound’s veterinary focus .
Nifurquinazol
- Molecular Formula : C₁₅H₁₄N₆O₄ (additional nitrogen atoms compared to this compound) .
- Structural Differences : Incorporates a quinazoline ring, enhancing DNA interaction but increasing toxicity risks .
- Applications : Investigated for antiparasitic activity, diverging from this compound’s antibacterial use .
Comparison with Functionally Similar Compounds
Nitrofurantoin
- Molecular Formula : C₈H₆N₄O₅ .
- Structural Differences : Smaller molecule with a hydantoin ring instead of a complex heterocyclic system .
- Applications : Widely used for human urinary tract infections, unlike this compound’s veterinary application .
Benznidazole
- Molecular Formula : C₁₂H₁₂N₄O₃ .
- Applications : First-line treatment for Chagas disease in humans, highlighting the therapeutic versatility of nitro compounds despite structural divergence .
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. How can researchers design robust in vitro assays to evaluate Nifuratrone’s efficacy against target pathogens?
- Methodological Answer :
- Use cell-based models (e.g., parasite cultures for antiparasitic studies) with standardized protocols for dose-response curves.
- Include positive controls (e.g., existing antiparasitic drugs) and negative controls (untreated cultures).
- Validate results via HPLC or LC-MS for compound quantification and purity verification .
- Example Table:
Parameter | Description |
---|---|
Cell Line | Trypanosoma brucei strain XYZ |
Dosage Range | 0.1–100 µM (10-point serial dilution) |
Incubation Time | 72 hours at 37°C |
Assay Endpoint | ATP quantification via luminescence |
Q. What steps are critical for establishing this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer :
- Administer this compound orally/intravenously in rodent models; collect plasma samples at timed intervals.
- Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life.
- Validate assays with calibration curves and quality controls to minimize inter-batch variability .
Q. How should researchers address initial toxicity profiling of this compound?
- Methodological Answer :
- Conduct acute toxicity studies in two species (e.g., mice and rats) using OECD Guideline 423.
- Monitor clinical signs, hematological parameters, and histopathology.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize endpoints .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer :
- Perform sensitivity analysis to identify variables influencing outcomes (e.g., assay conditions, strain variability).
- Use systematic review frameworks to compare studies, highlighting methodological disparities (e.g., dosing schedules, model organisms).
- Propose replication studies with standardized protocols to isolate critical factors .
Q. What experimental designs are optimal for elucidating this compound’s resistance mechanisms in pathogens?
- Methodological Answer :
- Apply longitudinal genomic sequencing of pathogen populations exposed to sublethal this compound doses.
- Use CRISPR-Cas9 knockouts to validate candidate resistance genes.
- Analyze data with phylogenetic tools to track mutation emergence .
Q. How can researchers optimize this compound’s synthesis for reproducibility in academic settings?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalysts).
- Validate purity via NMR and mass spectrometry; report yields and side products.
- Example Table:
Factor | Level 1 | Level 2 | Response (Yield%) |
---|---|---|---|
Temperature (°C) | 80 | 100 | 65 vs. 72 |
Catalyst (mol%) | 5 | 10 | 68 vs. 75 |
- Reference pharmaceutical synthesis standards for impurity thresholds .
Q. Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer :
- Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Report IC50/EC50 values with 95% confidence intervals.
- Include raw data tables with metadata (e.g., experiment date, operator) for transparency .
Q. How should researchers handle conflicting clinical trial outcomes for this compound?
- Methodological Answer :
- Conduct meta-analysis with subgroup analysis by patient demographics or dosing regimens.
- Apply Cochrane Risk of Bias Tool to assess study quality and heterogeneity.
- Publish negative results to avoid publication bias .
Q. Ethical & Regulatory Considerations
Q. What frameworks ensure ethical rigor in this compound’s in vivo studies?
- Methodological Answer :
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWZUVFMUIEHAG-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=[N+](/CCO)\[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-70-7 | |
Record name | Nifuratrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19561-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifuratrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NIFURATRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8564T36O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.